Avoparcin - 37332-99-3

Avoparcin

Catalog Number: EVT-261265
CAS Number: 37332-99-3
Molecular Formula: C83H92ClN9O31
Molecular Weight: 1747.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avoparcin is a glycopeptide antibiotic produced by fermentation of the bacterium Amycolatopsis coloradensis (formerly Streptomyces candidus) [, ]. It belongs to the same class of antibiotics as vancomycin and teicoplanin []. Avoparcin is a complex mixture primarily composed of two major components, α-avoparcin and β-avoparcin [, , ]. These components differ only in the presence (α-avoparcin) or absence (β-avoparcin) of a chlorine atom in their structure [].

Future Directions
  • Understanding the Persistence of VRE: Further research is needed to understand the factors contributing to the persistence of VRE in environments previously exposed to avoparcin [, , , ]. This includes investigating the role of specific genetic elements like Tn1546 and associated PSK systems [, ].
  • Alternatives to Avoparcin: Research efforts should focus on developing alternative growth promoters that do not pose the risk of cross-resistance to clinically important antibiotics like vancomycin [].
Synthesis Analysis

Avoparcin can be synthesized through fermentation processes using specific strains of Amycolatopsis orientalis. The production typically involves:

  1. Fermentation: Culturing the bacteria under controlled conditions to maximize avoparcin yield.
  2. Extraction and Purification: The avoparcin complex is extracted using solvents and purified through methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify its components .

Technical details include monitoring fermentation parameters like pH, temperature, and nutrient availability, which significantly influence the yield of avoparcin during production.

Molecular Structure Analysis

Avoparcin has a complex molecular structure characterized by a large glycopeptide backbone. Its chemical formula is C83H92ClN9O31\text{C}_{83}\text{H}_{92}\text{ClN}_9\text{O}_{31}, with a molecular weight of approximately 1,675 g/mol. The structure features multiple sugar moieties linked to an aromatic core, which is essential for its biological activity.

Structural Data

  • Core Structure: Similar to vancomycin, avoparcin has a macrocyclic structure that contributes to its antimicrobial properties.
  • Functional Groups: It contains several hydroxyl groups and amine functionalities that are critical for its interaction with bacterial targets .
Chemical Reactions Analysis

Avoparcin undergoes various chemical reactions during its synthesis and application:

  1. Antimicrobial Activity: The primary reaction involves binding to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors, inhibiting transpeptidation reactions necessary for cell wall synthesis.
  2. Degradation Pathways: In the environment or biological systems, avoparcin can be metabolized by microbial enzymes, leading to reduced efficacy or complete degradation .

Technical details of these reactions often involve spectroscopic methods to monitor changes in concentration and structure during interactions with bacterial cultures.

Mechanism of Action

The mechanism of action of avoparcin is similar to that of other glycopeptide antibiotics:

  • Binding: Avoparcin binds specifically to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors.
  • Inhibition of Cell Wall Synthesis: This binding prevents the transpeptidation reaction that cross-links peptidoglycan layers in bacterial cell walls.
  • Resulting Effect: The inhibition leads to weakened cell walls, causing lysis and death of susceptible bacteria .

Data from studies indicate that avoparcin exhibits activity against Gram-positive bacteria, making it effective in agricultural applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Avoparcin is typically a white to off-white powder.
  • Solubility: It is soluble in water and ethanol but insoluble in non-polar solvents.

Chemical Properties

  • Stability: Avoparcin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its activity can be influenced by the pH of the environment, with optimal activity typically observed at neutral pH levels .

Relevant analyses often involve determining solubility profiles and stability under various environmental conditions.

Applications

Avoparcin has been utilized primarily in veterinary medicine as a growth promoter in livestock feed. Its applications include:

  1. Growth Promotion: Enhancing weight gain and feed efficiency in poultry and swine.
  2. Disease Prevention: Reducing the incidence of certain bacterial infections in farm animals.
  3. Research Applications: Studying resistance mechanisms in bacteria, particularly regarding vancomycin-resistant enterococci due to its structural similarities with vancomycin .

Despite its effectiveness, concerns over antibiotic resistance have led to restrictions on its use in many countries, prompting research into alternative growth promoters and antibiotics.

Historical Context and Regulatory Evolution of Avoparcin

Discovery and Early Agricultural Applications as a Growth Promoter

Avoparcin, a glycopeptide antibiotic structurally similar to vancomycin, was first isolated from Streptomyces candidus in the 1970s. Its introduction to agriculture represented a significant development in intensive livestock production systems seeking enhanced productivity. By the 1980s, avoparcin had gained widespread application as a growth promoter in industrial poultry and pig farming operations globally, particularly in Europe and Australia. The compound was typically administered in subtherapeutic doses via animal feed, capitalizing on its ability to promote weight gain and improve feed conversion efficiency – though the precise biological mechanisms behind these growth-promoting effects remained incompletely understood [1].

The agricultural use of avoparcin quickly reached substantial volumes. Danish poultry farms alone reported that approximately 90% of antibiotics administered to poultry were given at low doses specifically for growth promotion rather than therapeutic purposes. This pattern of use created ideal conditions for selective pressure on bacterial populations. Research conducted in the early 1990s revealed alarming connections between avoparcin use and resistance development. A pivotal 1995 study demonstrated that 80% of chickens sampled on conventional farms using avoparcin carried vancomycin-resistant enterococci (VRE), while no VRE was detected in chickens from organic farms where growth promoters were prohibited [1] [5].

The scientific community began recognizing the gravity of this emerging public health threat when researchers identified that avoparcin's mechanism of action and resistance development mirrored that of vancomycin – a last-resort antibiotic in human medicine. This similarity raised concerns that agricultural use of avoparcin could compromise vancomycin's clinical efficacy, setting the stage for a fundamental reevaluation of growth promoter policies worldwide [1] [3].

Global Regulatory Timeline: Bans and Restrictions in the EU, Australia, and the US

The global regulatory response to avoparcin unfolded in a cascade of restrictions driven by mounting evidence linking its agricultural use to vancomycin resistance in human pathogens:

  • 1995: Denmark became the first country to impose a complete ban on all uses of avoparcin in livestock production. This landmark decision was followed shortly by Germany, which implemented its own restrictions. These national actions set important precedents despite occurring within a European Union that still permitted the antibiotic's use [1] [5].

  • 1997: The European Union issued a continent-wide ban on avoparcin, driven by compelling epidemiological evidence. A pivotal Dutch study had revealed that 20% of meat-eaters carried VRE compared to 0% among vegetarians, providing strong evidence of transmission through the food chain. This ban represented the first Union-wide restriction on an antibiotic growth promoter primarily due to human health concerns rather than animal safety issues [5].

  • 2000: Australia implemented a precautionary suspension on avoparcin use in animal feed, acting before comprehensive national surveillance data was available but aligning with the European approach to antimicrobial risk management. This decision reflected growing international consensus on the precautionary principle in antibiotic regulation [2].

  • 2006: The European Union expanded its regulatory approach with a comprehensive prohibition on all antibiotic growth promoters, including remaining compounds used for production purposes. This sweeping ban established Europe as the global leader in stringent agricultural antibiotic regulation [2] [4].

Notably, the United States followed a different regulatory pathway. Avoparcin was never approved for any agricultural use in the U.S., though vancomycin itself was commonly administered in human healthcare settings. This divergence created distinct epidemiological patterns – while VRE became established in both hospital and community settings in Europe, it remained primarily confined to healthcare environments in the U.S. throughout the 1990s [5].

Table 1: Global Regulatory Timeline for Avoparcin

YearJurisdictionRegulatory ActionKey Driving Evidence
1995DenmarkComplete ban on all usesHigh VRE prevalence in poultry (80%)
1995GermanyNational restrictionsEmerging resistance data
1997European UnionContinent-wide ban20% VRE carriage in meat-eaters vs. 0% in vegetarians
2000AustraliaSuspension in animal feedPrecautionary principle alignment with EU
2006European UnionBan on all antibiotic growth promotersOne Health approach to antimicrobial stewardship

Policy-Driven Shifts in Antibiotic Use: Case Studies of Post-Ban Resistance Surveillance

The implementation of avoparcin bans provided unprecedented natural experiments to evaluate the impact of agricultural antibiotic restrictions on resistance patterns in both animals and humans. Denmark emerged as a particularly informative case study due to its early action and robust surveillance systems:

The Danish government established the Danish Integrated Antimicrobial Resistance Monitoring and Research Program (DANMAP) in 1995, coinciding with its avoparcin ban. This program provided critical baseline data and ongoing surveillance capabilities. Post-ban findings revealed a marked decline in VRE prevalence among food animals. Perhaps more significantly, Danish pork production demonstrated that major antibiotic reductions could be achieved without sacrificing productivity. From 1992 to 2008, antibiotic use per kilogram of pig raised in Denmark dropped by more than 50% while overall productivity increased substantially – production of weaning pigs rose from 18.4 million to 27.1 million over this period [5].

The Netherlands documented similarly encouraging trends following the EU-wide ban. Surveillance data revealed that within two years of prohibition, VRE prevalence in both food animals and healthy humans decreased significantly. This provided compelling evidence that restricting agricultural antibiotics could produce measurable public health benefits within relatively short timeframes [5].

These policy experiments yielded several crucial insights regarding resistance dynamics:

  • Resistance selection pressure could be rapidly reduced by eliminating agricultural antibiotic use
  • Resistance prevalence in animal reservoirs showed measurable declines within 1-2 years post-ban
  • Comprehensive monitoring systems were essential for documenting policy impacts
  • Production adjustments (e.g., extended weaning periods) could mitigate potential productivity impacts
  • Collaborative governance involving farmers, veterinarians, and policymakers proved critical to successful implementation [2] [5]

Table 2: Documented Changes in VRE Prevalence Following Avoparcin Bans

CountryTime Post-BanChange in Animal VREChange in Human CarriageKey Production Impact
Denmark2-3 yearsMarked declineNot measuredTemporary mortality increase then stabilization
DenmarkLong-term (10+ years)Sustained reductionNot available50% reduction in antibiotic use per kg pork; Increased production volume
Netherlands2 yearsSignificant decreaseSignificant decrease in healthy humansMinimal disruption

Properties

CAS Number

37332-99-3

Product Name

Avoparcin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

Molecular Formula

C83H92ClN9O31

Molecular Weight

1747.1 g/mol

InChI

InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1

InChI Key

OTKPPUXRIADSGD-PPRNARJGSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Solubility

Soluble in water
Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol.

Synonyms

Avoparcin

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.